N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-METHOXYBENZENESULFONYL)BUTANAMIDE
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Overview
Description
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-METHOXYBENZENESULFONYL)BUTANAMIDE is a synthetic compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a benzofuran ring, an acetyl group, a butyryl group, and a methoxybenzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-METHOXYBENZENESULFONYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the benzofuran ring. The acetylation of 2-methylbenzofuran is carried out using acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting 3-acetyl-2-methylbenzofuran is then subjected to sulfonation with chlorosulfonic acid to introduce the sulfonamide group.
The next step involves the introduction of the butyryl group through a Friedel-Crafts acylation reaction using butyryl chloride and a suitable catalyst. Finally, the methoxy group is introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base, such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-METHOXYBENZENESULFONYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-METHOXYBENZENESULFONYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Interacting with DNA: The compound may bind to DNA, interfering with the replication and transcription processes, which could explain its antimicrobial and anticancer properties.
Modulating Receptors: It may interact with specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-METHOXYBENZENESULFONYL)BUTANAMIDE can be compared with other similar compounds, such as:
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)-4-fluorobenzenesulfonamide: This compound has a cyclohexylcarbonyl group instead of a butyryl group and a fluorine atom on the benzene ring, which may alter its chemical and biological properties.
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide: This compound features a naphthalene ring instead of a methoxybenzene ring, potentially affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H23NO6S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylbutanamide |
InChI |
InChI=1S/C22H23NO6S/c1-5-6-21(25)23(30(26,27)18-10-8-17(28-4)9-11-18)16-7-12-20-19(13-16)22(14(2)24)15(3)29-20/h7-13H,5-6H2,1-4H3 |
InChI Key |
YKXMMCYWUJTGFU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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